4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a cyano group, a benzamide moiety, and a furan ring substituted with dimethyl and hydroxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and heterocycles.
Biology: It has potential biological activity and is studied for its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide include:
- 2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran
- 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of the cyano group, benzamide moiety, and substituted furan ring contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-cyano-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-7-14(11(2)21-10)15(19)9-18-16(20)13-5-3-12(8-17)4-6-13/h3-7,15,19H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYWGZKLSOOKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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